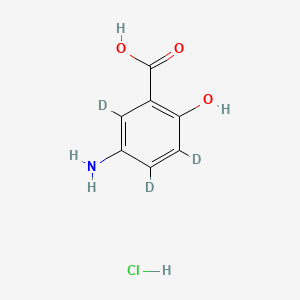

Mesalazine-d3 Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mesalazine-d3 Hydrochloride, also known as 5-aminosalicylic acid-d3 hydrochloride, is a deuterated form of mesalazine. It is primarily used in the treatment of inflammatory bowel diseases such as ulcerative colitis and Crohn’s disease. The deuterium atoms in this compound replace the hydrogen atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the drug.

作用機序

Target of Action

Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is an anti-inflammatory agent . It is believed to target and inhibit the synthesis of prostaglandins and interfere with leukotriene synthesis . These targets play a crucial role in the inflammatory process, and their inhibition results in a reduction of inflammation, particularly in the colon .

Mode of Action

It is believed to possess a topical anti-inflammatory effect on colonic epithelial cells . It is thought to inhibit the production of arachidonic acid metabolites, both through the cyclooxygenase pathways, i.e., prostanoids, and through the lipoxygenase pathways . It also acts as a potent scavenger of free radicals .

Biochemical Pathways

Mesalazine modulates multiple biological pathways. It is known to inhibit the cyclooxygenase and lipoxygenase pathways, thereby reducing the production of prostanoids and leukotrienes . These are key mediators of inflammation. Additionally, during treatment with mesalazine in the context of colon cancer, phosphorylated β-catenin accumulates and nuclear translocation of β-catenin is inhibited to suppress Wnt signalling .

Pharmacokinetics

Mesalazine exhibits the bowel-specific action and is metabolized in the gut . The drug is poorly absorbed from the gastrointestinal tract . After administration, the maximum plasma concentration (Cmax), area under the plasma drug concentration-time curve from time 0 to the last measurable plasma concentration time point (AUC0-t), and elimination half-life (t1/2) of mesalazine were observed to be 1007.64 (369.00) ng/mL, 9608.59 (3533.08) h·ng/mL, and 3.33 (1.99) h, respectively . The estimated accumulation factor of mesalazine was 1.09 . The cumulative urinary excretion rate of parent and major metabolite of mesalazine was 27.77% .

Result of Action

The primary result of Mesalazine’s action is the reduction of inflammation, particularly in the colon . This makes it effective in treating and maintaining remission for ulcerative colitis . It has also been shown to have antioxidant, anti-inflammatory, antibacterial, antifungal, anticancer, anti-amyloid, gastric protection (gastroprotective), and antidiverticulosis properties .

Action Environment

The action of Mesalazine is mainly topical rather than systemic . It works locally in the large intestine to reduce inflammation . The drug’s efficacy and stability have historically faced issues due to its lack of stability as a pharmaceutical agent . Research initiatives have developed stable mesalazine formulations, like the eudragit-s coating of asacol brand mesalazine and the pentasa brand’s encapsulation of mesalazine within microgranules . These advancements have improved the drug’s action, efficacy, and stability in the environment of the gastrointestinal tract .

生化学分析

Biochemical Properties

Mesalazine-d3 Hydrochloride plays a significant role in biochemical reactions. It inhibits the synthesis of prostaglandins that cause inflammation and the formation of inflammatory mediators leukotriene . The compound interacts with enzymes and proteins, significantly suppressing inflammation in the intestinal mucosa .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by reducing the release of Prostaglandin E2 (PGE2) in human colonic mucosa . This impact extends to cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on gene expression. It exerts its effects at the molecular level by inhibiting the synthesis of prostaglandins in a dose-dependent manner .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Mesalazine-d3 Hydrochloride involves the introduction of deuterium atoms into the mesalazine molecule. This can be achieved through various methods, including:

Deuterium Exchange Reactions: This involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific conditions.

Direct Synthesis: This method involves the use of deuterated reagents in the synthesis of mesalazine, ensuring that the deuterium atoms are incorporated into the final product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.

Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

化学反応の分析

Types of Reactions: Mesalazine-d3 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products:

Oxidation Products: Quinones, hydroxy derivatives.

Reduction Products: Amines, hydroxy derivatives.

Substitution Products: Halogenated derivatives, alkylated derivatives.

科学的研究の応用

Mesalazine-d3 Hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a tracer in studies involving the metabolic pathways and pharmacokinetics of mesalazine.

Biology: Employed in research to understand the biological effects and interactions of mesalazine at the molecular level.

Medicine: Used in clinical studies to evaluate the efficacy and safety of mesalazine in treating inflammatory bowel diseases.

Industry: Utilized in the development of new formulations and delivery systems for mesalazine.

類似化合物との比較

Mesalazine-d3 Hydrochloride is unique due to the presence of deuterium atoms, which provide advantages in pharmacokinetic studies. Similar compounds include:

Mesalazine (5-aminosalicylic acid): The non-deuterated form used in the treatment of inflammatory bowel diseases.

Sulfasalazine: A prodrug that is metabolized to mesalazine in the colon.

Olsalazine: A dimer of mesalazine that is also used to treat inflammatory bowel diseases.

特性

IUPAC Name |

3-amino-2,4,5-trideuterio-6-hydroxybenzoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.ClH/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,9H,8H2,(H,10,11);1H/i1D,2D,3D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKRSNTURHSOKTM-KADUPEOVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])C(=O)O)O)[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2R,6R)-7,7-difluorobicyclo[4.1.0]heptan-2-ol](/img/structure/B591174.png)

![3-Isopropyl-4,5,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B591180.png)